3-Methylquinoline-5-carboxylic acid
Overview
Description
3-Methylquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Biological Activity
3-Methylquinoline-5-carboxylic acid (MQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MQCA, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
MQCA is characterized by a quinoline ring with a methyl group at the third position and a carboxylic acid group at the fifth position. This unique structure contributes to its reactivity and biological properties.
The biological activity of MQCA is primarily attributed to its ability to interact with various molecular targets:
- DNA Binding : MQCA has been shown to act as a minor groove binder, facilitating interactions with DNA. This property is crucial for its potential as an anticancer agent, as it can interfere with DNA replication and transcription processes .
- Enzyme Inhibition : MQCA derivatives have been investigated for their inhibitory effects on enzymes like cyclooxygenase-2 (COX-2), which is linked to inflammation and cancer progression. Inhibiting COX-2 may disrupt tumor growth and metastasis.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of MQCA and its derivatives:
- Antitubercular Activity : Research indicates that certain arylated quinoline carboxylic acids, including MQCA derivatives, exhibit potent activity against Mycobacterium tuberculosis. One study identified compounds with IC50 values in the low micromolar range, indicating significant potential for tuberculosis treatment .
- Antibacterial Activity : MQCA has demonstrated effectiveness against various gram-positive and gram-negative bacteria. A series of related compounds were synthesized and tested, revealing promising in vitro antibacterial activity .
Anticancer Activity
MQCA's potential as an anticancer agent has been explored through various in vitro studies:
- Cell Line Studies : In vitro assays on cancer cell lines have shown that MQCA can induce apoptosis and inhibit cell proliferation. The interaction with DNA enhances its efficacy as a chemotherapeutic agent .
Case Studies
- Inhibition of COX-2 : A study focusing on the synthesis of MQCA derivatives found that specific substitutions at the 5-position enhanced COX-2 inhibition, suggesting a structure-activity relationship that could be exploited for drug development against cancer.
- DNA Interaction Studies : Fluorescence microscopy was used to visualize the binding of MQCA derivatives to DNA, confirming their role as minor groove binders. This interaction was correlated with cytotoxic effects in cancer cell lines, supporting their potential use in cancer therapy .
Comparative Analysis
To better understand the biological activity of MQCA, it is useful to compare it with other quinoline derivatives:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Methyl at C3, carboxylic acid at C5 | Antimicrobial, anticancer |
Quinoline-4-carboxylic acid | Lacks methyl group at C3 | Limited activity |
2-Methylquinoline-4-carboxylic acid | Methyl at C2 | Varies in potency |
Properties
IUPAC Name |
3-methylquinoline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-5-9-8(11(13)14)3-2-4-10(9)12-6-7/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRCEDZWWSKNNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668618 | |
Record name | 3-Methylquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90668618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94975-86-7 | |
Record name | 3-Methylquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90668618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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